molecular formula C12H12O2 B14284430 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- CAS No. 134361-57-2

1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)-

Cat. No.: B14284430
CAS No.: 134361-57-2
M. Wt: 188.22 g/mol
InChI Key: HHKUMLHELDDMIR-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- is an organic compound with a unique structure that includes an indene backbone substituted with a 2-(1-methylethyl) group

Preparation Methods

The synthesis of 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- typically involves several steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from indene derivatives. Common methods include Friedel-Crafts acylation followed by cyclization and oxidation steps.

    Reaction Conditions: These reactions often require specific catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the production methods are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the dione to diols or other reduced forms, typically using hydrogenation catalysts.

    Common Reagents and Conditions: These reactions often require specific reagents such as halogens, acids, or bases, and conditions like reflux or inert atmospheres.

    Major Products: The products of these reactions vary widely, from simple substituted indenes to complex polycyclic structures.

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may influence pathways related to cell signaling, metabolism, and gene expression, depending on its specific structure and functional groups.

Comparison with Similar Compounds

1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other indene derivatives, such as 1H-Indene-1,3(2H)-dione and 2-methyl-1H-indene, share structural similarities but differ in their substituents and reactivity.

    Uniqueness: The presence of the 2-(1-methylethyl) group in 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- imparts unique chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications.

This comprehensive overview provides a detailed understanding of 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

134361-57-2

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-propan-2-ylindene-1,3-dione

InChI

InChI=1S/C12H12O2/c1-7(2)10-11(13)8-5-3-4-6-9(8)12(10)14/h3-7,10H,1-2H3

InChI Key

HHKUMLHELDDMIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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